Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate
Description
Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate is a spirocyclic compound featuring an azetidine (four-membered nitrogen-containing ring) fused to an indane (bicyclic system of two benzene rings) via a spiro junction. The tert-butyl carboxylate group acts as a protective moiety, enhancing stability and influencing solubility.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 3-oxospiro[1H-indene-2,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-15(2,3)20-14(19)17-9-16(10-17)8-11-6-4-5-7-12(11)13(16)18/h4-7H,8-10H2,1-3H3 |
InChI Key |
YDUNQMUHKZGQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate typically involves multi-step sequences that include:
- Formation of azetidine intermediates.
- Introduction of the tert-butyl carbamate protecting group (tert-butoxycarbonyl or Boc).
- Oxidation steps to generate the oxo (ketone) functionality on the azetidine ring.
- Spirocyclization to link the azetidine to the indane moiety.
Optimization of reaction conditions such as solvent choice, temperature, and catalysts is crucial for maximizing yield and purity, especially for industrial scale-up.
Detailed Stepwise Synthesis
A representative synthetic route, adapted from patent CN111362852A and related literature, is outlined below with key reaction conditions and yields:
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 1-benzyl-3,3-dimethoxy-azetidine (IIIa) | 1,3-dichloro-2,2-dimethylpropane, potassium iodide, sodium carbonate, benzylamine in DMF; 50-100 °C, 6-12 h | 58 | Alkylation and substitution reaction forming azetidine derivative |
| 2 | Conversion to 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va) | Triethylamine, di-tert-butyl dicarbonate in methylene chloride; 10-40 °C, 3-4 h | 91 | Introduction of Boc protecting group |
| 3 | Hydrolysis and cyclization to 1-tert-butoxycarbonyl-3-azetidinone (Ia) | 10% aqueous citric acid in ethyl acetate; 20-40 °C, 3-4 h; pH adjustment with sodium bicarbonate; crystallization in hexane | 85.4 | Formation of azetidinone (ketone) ring via hydrolysis |
| 4 | Alternative Boc protection of azetidin-3-one | Triethylamine, Boc anhydride in dichloromethane; 10-40 °C, 3-5 h | Not given | Alternative method for Boc protection |
This sequence highlights the preparation of the key azetidinone intermediate with a Boc-protected nitrogen, which can be further elaborated to form the spirocyclic structure with the indane ring.
Alternative Synthetic Routes and Catalysis
Aza-Michael Addition and Horner–Wadsworth–Emmons Reaction
Recent advances include the use of aza-Michael addition reactions catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to functionalize azetidine derivatives. For example:
- (N-Boc)azetidin-3-one undergoes DBU-catalyzed Horner–Wadsworth–Emmons reaction to yield azetidinylidene acetates.
- Subsequent aza-Michael addition with nitrogen heterocycles can yield 3-substituted azetidines with good regioselectivity and moderate to high yields (~60-90%).
This method offers mild conditions and good functional group tolerance, which can be adapted for the synthesis of spirocyclic derivatives related to this compound.
Catalysts and Bases
- Organic bases such as triethylamine, diisopropylethylamine, pyridine, and imidazole.
- Inorganic bases including potassium carbonate, sodium carbonate, cesium carbonate, potassium hydroxide, and sodium hydroxide.
- Catalysts like sodium bromide, potassium bromide, sodium iodide, and potassium iodide have been reported to improve reaction efficiency.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Solvent | Dichloromethane, methylene chloride, DMF | Choice affects yield and environmental impact |
| Temperature | 10–100 °C | Depends on reaction step |
| Reaction Time | 3–15 hours | Varies by step and scale |
| Yield | 58–91% | Step-dependent, optimization possible |
| pH Adjustment | 7–8 | For hydrolysis and crystallization steps |
| Protecting Group | tert-butoxycarbonyl (Boc) | Common for nitrogen protection |
| Oxidizing Agents | DMSO + oxalyl chloride (Swern oxidation) | Effective but less green solvents |
Chemical Reactions Analysis
Types of Reactions
1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways.
Comparison with Similar Compounds
Structural Variations in Spiro Ring Systems
The spiro architecture and substituent diversity significantly impact physicochemical and biological properties. Key analogs include:
tert-Butyl 2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate
- Structure : Spiro junction between indoline (benzene fused to pyrrolidine) and pyrrolidine.
- The indoline system differs from indane by incorporating a nitrogen atom in the bicyclic framework .
tert-Butyl 6'-chloro-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate
- Structure : Chlorine substituent on the indoline ring.
- Molecular weight: 308.76 g/mol .
tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Structure : Fluorine substituent on the indole ring.
- Impact : Fluorine’s electronegativity increases metabolic stability and lipophilicity. Molecular weight: 278.32 g/mol, lower than chlorinated analogs .
tert-Butyl 1′-(4-methoxybenzyl)-2′-oxospiro[azetidine-3,3′-indoline]-1-carboxylate
- Structure : 4-Methoxybenzyl substituent on the indoline ring.
- Impact : The methoxy group enhances solubility in polar solvents and may influence π-π stacking interactions in crystal packing .
Physicochemical Properties
Table 1: Comparative Data for Key Analogs
Q & A
Q. What are common synthetic routes for synthesizing Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate?
The synthesis typically involves multi-step protocols with protective group strategies. A representative method includes:
- Step 1 : Formation of the spiro-indane-azetidine core via cyclization reactions. For example, tert-butyl carbamate intermediates can be synthesized using Boc-protected amines (e.g., Boc₂O) in the presence of catalysts like DMAP and solvents such as THF or dichloromethane at 0–20°C .
- Step 2 : Introduction of the oxo group at the 1'-position via oxidation or ketone formation. Reaction conditions (e.g., temperature, oxidizing agents) must be optimized to avoid side reactions.
- Purification : Column chromatography or recrystallization ensures high purity (>90% yield reported in analogous spirocyclic syntheses) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.6 ppm) and spirocyclic protons (δ ~4.3–7.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation and confirms spirocyclic geometry. Software like SHELXL refines crystallographic data .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in spirocyclic derivatives?
Single-crystal X-ray analysis provides atomic-level resolution of bond angles, torsion angles, and packing interactions. For example:
- Software Tools : SHELXL (for refinement) and Mercury (for visualization) enable analysis of anisotropic displacement parameters and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- Case Study : A related spiro[indoline-3,2′-dioxolane] derivative showed deviations in bond lengths (C–O: 1.43 Å vs. 1.39 Å theoretical), attributed to steric strain in the spiro system . Adjustments in synthetic conditions (e.g., solvent polarity) can mitigate such strain.
Q. How should researchers address discrepancies in reported yields for this compound’s synthesis?
- Variable Factors : Reaction temperature, catalyst loading (e.g., DMAP at 0.1–1.0 equiv.), and Boc-protection efficiency significantly impact yields. For example, a 92% yield was achieved using THF and Boc₂O, while dichloromethane may reduce yields due to slower kinetics .
- Troubleshooting : Monitor reaction progress via TLC or LC-MS. If yields drop below 70%, consider optimizing stoichiometry or switching to microwave-assisted synthesis for faster cyclization.
Q. What safety protocols are essential for handling this compound?
- Hazard Classification : Classified under GHS as acute toxicity (Category 4), skin corrosion (Category 1B), and serious eye damage (Category 1).
- Protective Measures :
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane).
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .
Q. What pharmacological applications are explored for this spirocyclic scaffold?
- Calcium Channel Modulation : Analogous dihydropyridine derivatives (e.g., nifedipine) show cardiovascular activity, suggesting potential for structural optimization .
- Antiviral Research : Spiro[azetidine-indoline] derivatives have been investigated as RSV fusion inhibitors. Modifications at the 5-bromo or tert-butyl positions enhance pharmacokinetic profiles .
Q. How does computational modeling aid in designing derivatives of this compound?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like viral fusion proteins. For example, a derivative with a 4-hydroxybutyl substituent showed improved binding to RSV F-protein (ΔG = −9.2 kcal/mol) .
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of synthetic intermediates.
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray snapshots may represent static, crystal-packing-influenced geometries. For example, a tert-butyl group’s rotational freedom in solution may obscure NOE correlations observed in rigid crystal states .
- Resolution Limits : Low-resolution X-ray data (e.g., >0.8 Å) may misassign heavy atom positions, requiring complementary techniques like IR or Raman spectroscopy.
Q. What strategies improve the enantiomeric purity of spirocyclic derivatives?
- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric cyclization steps.
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with reported ee >98% for tert-butyl-protected analogs .
Q. How do substituents on the indane ring influence biological activity?
- Electron-Withdrawing Groups : Bromo or nitro substituents at the 5-position enhance electrophilic reactivity, improving interactions with nucleophilic residues in target proteins .
- Steric Effects : Bulky groups (e.g., tert-butyl) at the 1'-position may reduce metabolic degradation, prolonging half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
